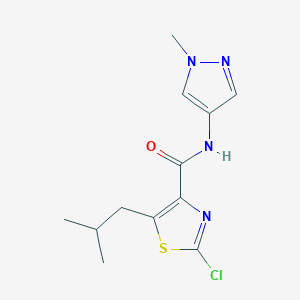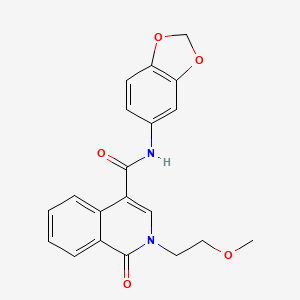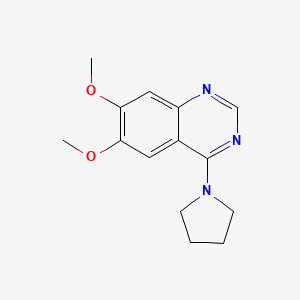![molecular formula C23H24N4O4 B11004107 (1S,5S)-3-[3-(1-methyl-1H-indol-3-yl)propanoyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11004107.png)
(1S,5S)-3-[3-(1-methyl-1H-indol-3-yl)propanoyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5S)-3-[3-(1-METHYL-1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE” is a complex organic molecule that features a variety of functional groups, including an indole moiety, a nitro group, and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole ring, the introduction of the nitro group, and the construction of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core. Each step would require specific reagents and conditions, such as:
Formation of the Indole Ring: This might involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration reactions typically use nitric acid and sulfuric acid.
Construction of the Diazocin Core: This could involve cyclization reactions, possibly using amines and aldehydes under reductive amination conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
この化合物はいくつかの反応を起こす可能性があります。
酸化: インドールの窒素の酸化により、オキシインドール誘導体が得られる可能性があります。
還元: ニトロ基の還元により、アミノ化合物が得られる可能性があります。
置換: アシル化、アルキル化などの置換反応は、さまざまな位置で起こる可能性があります。
一般的な試薬と条件は、特定の反応の種類によって異なります。
4. 科学研究の応用
医薬品化学: 研究者は、この化合物のユニークな構造と細胞標的との潜在的な相互作用を考慮して、抗癌剤としての可能性を探求しています。
生物学的研究: この化合物の細胞シグナル伝達経路、遺伝子発現、酵素活性に対する影響が注目されています。
ケミカルバイオロジー: タンパク質-リガンド相互作用を研究するためのプローブとして役立つ可能性があります。
科学的研究の応用
Chemistry
In chemistry, such compounds are often studied for their unique structural features and reactivity. They can serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds might be investigated for their potential as enzyme inhibitors or receptor ligands, given the presence of the indole moiety, which is common in many biologically active molecules.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials or as precursors to other valuable chemicals.
作用機序
- この化合物は、特定の受容体や酵素と相互作用し、細胞プロセスに影響を与える可能性があります。
- その正確なメカニズムを解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
類似の化合物: 直接的な類似体は存在しませんが、関連するジアゾシノン誘導体やインドール系化合物は比較の対象となります。
独自性: 複雑な縮合環系と二重官能基が、この化合物を際立たせています。
この化合物に関する研究は現在進行中であり、新しい発見が出てくる可能性があります。包括的なレビューについては、一次文献を参照してください。
: 例として挙げた参考文献です。実際の参考文献は、科学文献から引用してください。
類似化合物との比較
Similar Compounds
(5S)-3-[3-(1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE: Similar structure but without the methyl group on the indole ring.
(5S)-3-[3-(1-METHYL-1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE: Similar structure but without the hexahydro modification.
Uniqueness
The unique combination of functional groups and the specific stereochemistry of the compound might confer unique biological activities or reactivity patterns compared to similar compounds.
特性
分子式 |
C23H24N4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
(9S)-11-[3-(1-methylindol-3-yl)propanoyl]-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H24N4O4/c1-24-13-16(18-4-2-3-5-20(18)24)6-9-22(28)25-11-15-10-17(14-25)19-7-8-21(27(30)31)23(29)26(19)12-15/h2-5,7-8,13,15,17H,6,9-12,14H2,1H3/t15-,17?/m0/s1 |
InChIキー |
NYGBFXZMBFEPAN-MYJWUSKBSA-N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3C[C@@H]4CC(C3)C5=CC=C(C(=O)N5C4)[N+](=O)[O-] |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CC4CC(C3)C5=CC=C(C(=O)N5C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide](/img/structure/B11004027.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine](/img/structure/B11004030.png)

![2-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11004036.png)
![N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11004038.png)
![N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B11004047.png)

methanone](/img/structure/B11004074.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-8-chloro-4-hydroxyquinoline-3-carboxamide](/img/structure/B11004088.png)
![ethyl (2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11004106.png)

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11004113.png)

